molecular formula C20H18N2O4 B2741356 N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097934-49-9

N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2741356
CAS No.: 2097934-49-9
M. Wt: 350.374
InChI Key: PZTJOZHJEUZYOH-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is a chemical compound with a unique structure that incorporates both furan and indole moieties

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Moieties: The furan rings can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling of the Indole and Furan Moieties: The final step involves coupling the indole core with the furan moieties using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
  • N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is unique due to the presence of both furan and indole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-14-7-6-13-10-17(22-16(13)11-14)20(23)21-12-15(18-4-2-8-25-18)19-5-3-9-26-19/h2-11,15,22H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTJOZHJEUZYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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